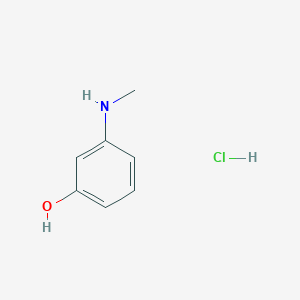
3-(Methylamino)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)phenol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a methylamino group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)phenol hydrochloride typically involves the methylation of m-aminophenol. One common method involves treating m-aminophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the methylation of m-aminophenol followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then isolated and purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
3-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
3-(Methylamino)phenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: It is used in the manufacture of various industrial chemicals and materials
作用机制
The mechanism of action of 3-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The methylamino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
3-Aminophenol: Similar structure but lacks the methyl group.
4-(Methylamino)phenol: The methylamino group is positioned differently on the phenol ring.
N-Methyl-4-hydroxyphenethylamine: Contains a similar functional group but with an extended carbon chain.
Uniqueness
3-(Methylamino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and hydroxyl groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse scientific applications .
属性
分子式 |
C7H10ClNO |
|---|---|
分子量 |
159.61 g/mol |
IUPAC 名称 |
3-(methylamino)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h2-5,8-9H,1H3;1H |
InChI 键 |
HNZGVQVGWHBLGI-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=CC=C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


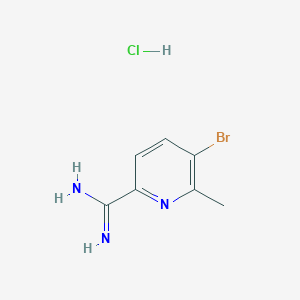
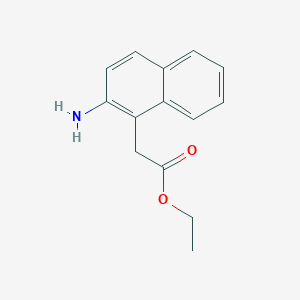
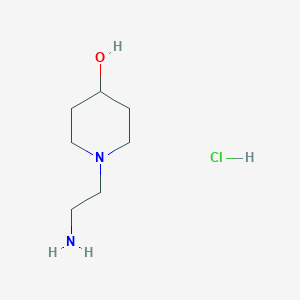
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
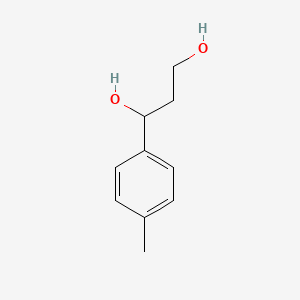
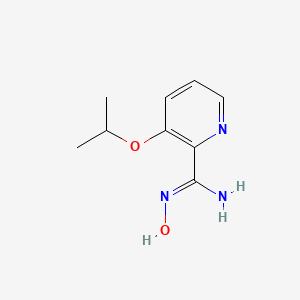
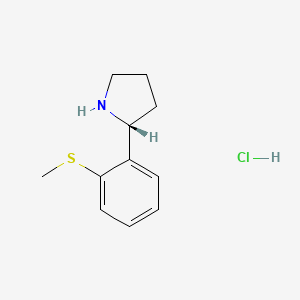
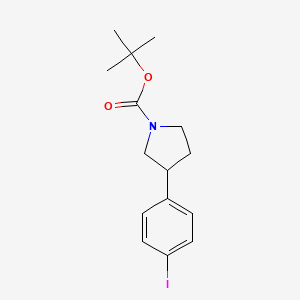
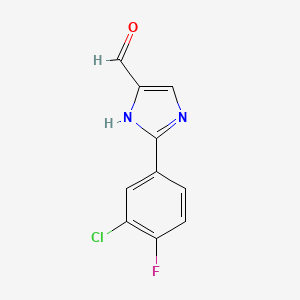
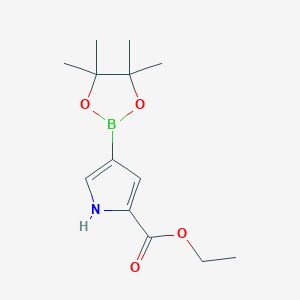
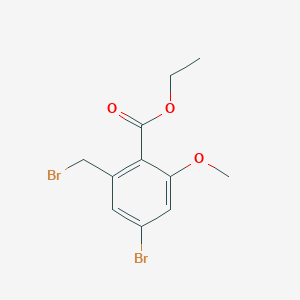
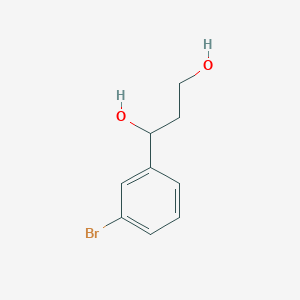
![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)
